molecular formula C12H16N2O3 B13261431 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid

Cat. No.: B13261431
M. Wt: 236.27 g/mol
InChI Key: HNQOXFVOZCPLPX-DTORHVGOSA-N
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Description

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a morpholine ring with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with (2R,6S)-2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylate or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: 2-pyridinecarboxylic acid.

    Nicotinic acid:

    Isonicotinic acid: 4-pyridinecarboxylic acid.

Uniqueness

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid is unique due to the presence of the morpholine ring with two methyl groups, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-3-10(12(15)16)4-13-5-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)/t8-,9+

InChI Key

HNQOXFVOZCPLPX-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CN=CC(=C2)C(=O)O

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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